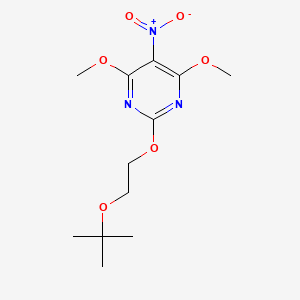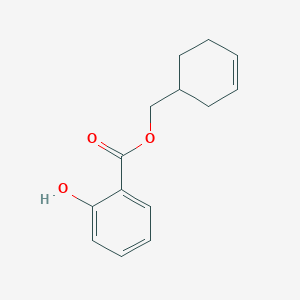
(Cyclohex-3-en-1-yl)methyl 2-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohex-3-en-1-yl)methyl 2-hydroxybenzoate typically involves the esterification reaction between 2-hydroxybenzoic acid and (cyclohex-3-en-1-yl)methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and reduce the need for corrosive liquid acids.
Analyse Des Réactions Chimiques
Types of Reactions
(Cyclohex-3-en-1-yl)methyl 2-hydroxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2-hydroxybenzoic acid and (cyclohex-3-en-1-yl)methanol.
Oxidation: The cyclohexene ring can be oxidized to form a diol or further oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: 2-hydroxybenzoic acid and (cyclohex-3-en-1-yl)methanol.
Oxidation: Cyclohexane-1,2-diol or cyclohexanone.
Reduction: (Cyclohex-3-en-1-yl)methanol.
Applications De Recherche Scientifique
(Cyclohex-3-en-1-yl)methyl 2-hydroxybenzoate has several applications in scientific research:
Pharmaceuticals: It can be used as an intermediate in the synthesis of various drugs, particularly those with anti-inflammatory and analgesic properties.
Cosmetics: Due to its potential skin-soothing properties, it can be incorporated into cosmetic formulations.
Chemical Research: It serves as a model compound for studying esterification reactions and the behavior of esters under different chemical conditions.
Mécanisme D'action
The mechanism of action of (Cyclohex-3-en-1-yl)methyl 2-hydroxybenzoate largely depends on its hydrolysis to release 2-hydroxybenzoic acid, which is known for its anti-inflammatory and analgesic properties. The molecular targets include cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins that mediate inflammation and pain.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-hydroxybenzoate: An ester of 2-hydroxybenzoic acid with methanol.
Ethyl 2-hydroxybenzoate: An ester of 2-hydroxybenzoic acid with ethanol.
Cyclohexyl 2-hydroxybenzoate: An ester of 2-hydroxybenzoic acid with cyclohexanol.
Uniqueness
(Cyclohex-3-en-1-yl)methyl 2-hydroxybenzoate is unique due to the presence of the cyclohexene ring, which imparts different chemical properties compared to its saturated counterparts
Propriétés
Numéro CAS |
837364-24-6 |
|---|---|
Formule moléculaire |
C14H16O3 |
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
cyclohex-3-en-1-ylmethyl 2-hydroxybenzoate |
InChI |
InChI=1S/C14H16O3/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-2,4-5,8-9,11,15H,3,6-7,10H2 |
Clé InChI |
ADZXGRHWUYYFKP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC=C1)COC(=O)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(2-Amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B14194146.png)
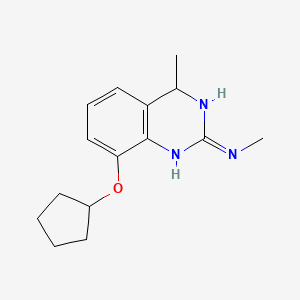
![Spiro[3.5]nonane-5-carbaldehyde](/img/structure/B14194160.png)
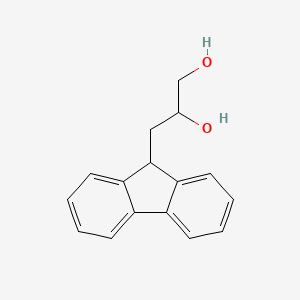
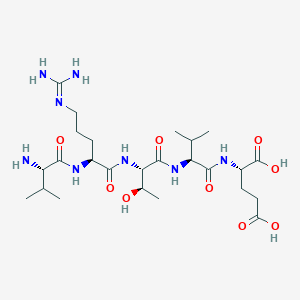
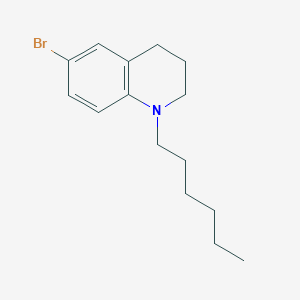

![Ethyl (3Z)-3-ethoxy-3-[(thiophen-3-yl)imino]propanoate](/img/structure/B14194191.png)
![4-Chloro-3-methyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14194195.png)

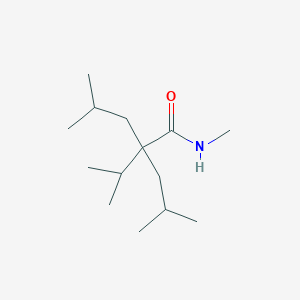

![5-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194223.png)
